![molecular formula C22H24N6O2 B10925169 N-[1-(3-methoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10925169.png)
N-[1-(3-methoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-[1-(3-METHOXYBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their wide range of physiological and pharmacological activities, making them valuable in drug discovery and modern organic synthesis.
Preparation Methods
The synthesis of N4-[1-(3-METHOXYBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves a multi-step process. One common method is a solvent-free condensation/reduction reaction sequence. This involves starting with 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde, followed by the formation of an N-(5-pyrazolyl)imine intermediate . The reaction conditions are mild, and the process is efficient, yielding the desired product in good quantities.
Chemical Reactions Analysis
N~4~-[1-(3-METHOXYBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
N~4~-[1-(3-METHOXYBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: It is explored for its potential as a pharmaceutical agent due to its pharmacological activities.
Mechanism of Action
The mechanism of action of N4-[1-(3-METHOXYBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound binds to certain enzymes or receptors, modulating their activity and leading to the desired pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
N~4~-[1-(3-METHOXYBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other pyrazole derivatives, such as:
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound shares a similar pyrazole core but differs in its substituents and overall structure.
N-(4-Methoxybenzyl)isonicotinamide: Another compound with a methoxybenzyl group, but with different pharmacological properties and applications.
The uniqueness of N4-[1-(3-METHOXYBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and its potential for diverse applications in various fields of research and industry.
Properties
Molecular Formula |
C22H24N6O2 |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[1-[(3-methoxyphenyl)methyl]-3,5-dimethylpyrazol-4-yl]-1,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H24N6O2/c1-13-9-18(19-11-23-27(4)21(19)24-13)22(29)25-20-14(2)26-28(15(20)3)12-16-7-6-8-17(10-16)30-5/h6-11H,12H2,1-5H3,(H,25,29) |
InChI Key |
SFUPMSKMMMKRAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C)C(=O)NC3=C(N(N=C3C)CC4=CC(=CC=C4)OC)C |
Origin of Product |
United States |
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